![molecular formula C7H15ClN4O B1446863 (1-(2-(ethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride CAS No. 1824028-32-1](/img/structure/B1446863.png)
(1-(2-(ethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Overview
Description
Scientific Research Applications
π-Hole Tetrel Bonding Interactions
Research on ethyl 2-triazolyl-2-oxoacetate derivatives, which share structural motifs with the compound , reveals insights into π-hole tetrel bonding interactions. These interactions are crucial in the self-assembly of dimers in solid states, influencing the nucleophilic/electrophilic nature of certain groups. This understanding is pivotal in materials science and crystal engineering for designing new molecular assemblies with desired properties (Ahmed et al., 2020).
Blue Emitting Fluorophores
Triazole derivatives, particularly those with structural similarities to the compound of interest, have been synthesized and studied for their photophysical properties, revealing their potential as blue emitting fluorophores. This application is significant in the development of materials for optoelectronic devices and fluorescent markers (Padalkar et al., 2015).
Antibacterial and Antifungal Applications
Novel synthesized 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles have shown moderate antibacterial and antifungal activities, indicating the potential use of similar compounds in medical and agricultural fields as antimicrobial agents (Rajasekaran et al., 2006).
Corrosion Inhibition
Triazole derivatives, akin to the compound , have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. Understanding their adsorption mechanism can lead to the development of new corrosion-resistant materials and coatings, enhancing the longevity of metal components in harsh conditions (Ma et al., 2017).
Catalytic Applications
The formation of complexes with metals such as copper(II) highlights the potential of triazole derivatives in catalyzing various chemical reactions, including the Huisgen 1,3-dipolar cycloaddition. This catalytic activity is crucial for the efficient synthesis of a wide range of organic compounds, making it a valuable tool in synthetic chemistry (Ozcubukcu et al., 2009).
properties
IUPAC Name |
[1-[2-(ethylamino)ethyl]triazol-4-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O.ClH/c1-2-8-3-4-11-5-7(6-12)9-10-11;/h5,8,12H,2-4,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHWIAIPFAETDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1C=C(N=N1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-(ethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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